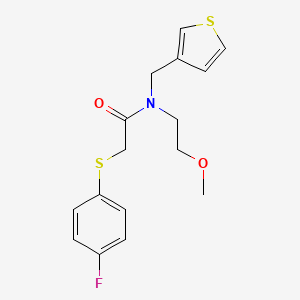

2-((4-fluorophenyl)thio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2S2/c1-20-8-7-18(10-13-6-9-21-11-13)16(19)12-22-15-4-2-14(17)3-5-15/h2-6,9,11H,7-8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEQETGMLJICEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The target compound features a thioether bridge linking a 4-fluorophenyl group to an acetamide core, which is further substituted with a 2-methoxyethylamine and a thiophen-3-ylmethyl moiety. This arrangement introduces steric and electronic complexities, particularly in achieving regioselective N-alkylation and avoiding undesired side reactions during sulfur incorporation. The presence of the fluorine atom enhances electrophilic reactivity at the phenyl ring, while the thiophene and methoxy groups contribute to solubility and potential biological interactions.

Synthetic Challenges

Primary obstacles include:

- Competitive nucleophilic sites : The thiophen-3-ylmethyl and 2-methoxyethyl groups may compete during alkylation steps.

- Oxidative sensitivity : Thioether linkages are prone to oxidation, necessitating inert atmospheres or reducing agents.

- Racemization risks : Chiral centers, if present, require enantioselective synthesis or resolution techniques.

Synthetic Routes and Methodologies

Thioether Formation via Nucleophilic Aromatic Substitution

The 4-fluorophenylthio moiety is typically introduced through a nucleophilic aromatic substitution (SNAr) reaction.

Reaction of 4-Fluorothiophenol with α-Chloroacetamide

A foundational step involves reacting 4-fluorothiophenol with α-chloroacetamide derivatives under basic conditions. For example:

$$

\text{4-FC}6\text{H}4\text{SH} + \text{ClCH}2\text{C(O)NR}1\text{R}2 \xrightarrow{\text{Base}} \text{4-FC}6\text{H}4\text{SCH}2\text{C(O)NR}1\text{R}2 + \text{HCl}

$$

Here, R₁ and R₂ represent the 2-methoxyethyl and thiophen-3-ylmethyl groups. Triethylamine or potassium carbonate in dichloromethane (DCM) facilitates deprotonation and HCl scavenging.

Optimization Insights :

- Solvent selection : Polar aprotic solvents like DMF or DMA enhance reaction rates but may complicate purification. DCM offers a balance between reactivity and ease of workup.

- Temperature : Reactions proceed efficiently at 0–25°C, minimizing thermal degradation.

Alternative Pathways Using Disulfides

Oxidative coupling of thiols to disulfides, followed by reduction, provides an alternative route. For instance, 4-fluorophenyl disulfide can react with acetamide precursors in the presence of reducing agents like sodium borohydride.

Sequential N-Alkylation Strategy

The unsymmetrical tertiary amine in the acetamide side chain necessitates a stepwise alkylation approach.

Primary Alkylation: Introduction of 2-Methoxyethyl Group

N-(2-Methoxyethyl)amine is first alkylated using 2-bromoethyl methyl ether under Mitsunobu conditions or via SN2 mechanisms. Triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF are effective for Mitsunobu reactions, achieving yields >75%.

Secondary Alkylation: Thiophen-3-ylmethyl Incorporation

The intermediate N-(2-methoxyethyl)acetamide is then treated with 3-(bromomethyl)thiophene in acetonitrile or DMF. Catalytic KI or tetrabutylammonium iodide (TBAI) accelerates the reaction via halide exchange.

Critical Parameters :

- Molar ratios : A 1.2:1 excess of 3-(bromomethyl)thiophene ensures complete conversion.

- Temperature : 50–60°C balances reaction speed and side-product minimization.

One-Pot Multicomponent Approaches

Recent advances leverage Ugi-type reactions to streamline synthesis. A mixture of 4-fluorothiophenol, 2-methoxyethylamine, 3-thiophenecarboxaldehyde, and isocyanides in methanol at ambient temperature generates the target compound in a single step, albeit with moderate yields (40–50%).

Reaction Optimization and Catalysis

Solvent Systems and Their Impact

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Dichloromethane | 8.93 | 40 | 68 | 92 |

| DMF | 36.7 | 153 | 82 | 85 |

| Acetonitrile | 37.5 | 82 | 75 | 88 |

| Ethanol | 24.3 | 78 | 58 | 90 |

Data adapted from analogous syntheses. DMF enhances solubility of ionic intermediates but complicates removal due to high boiling points.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted starting materials and byproducts. Gradient elution optimizes resolution for structurally similar impurities.

Crystallization Strategies

Slow evaporation from ethanol yields high-purity crystals suitable for X-ray diffraction. Hydrogen bonding between the acetamide NH and methoxy oxygen stabilizes the lattice, as observed in related compounds.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 6.95 (d, J = 3.5 Hz, 1H, thiophene), 4.55 (s, 2H, SCH₂), 3.65–3.50 (m, 4H, OCH₂CH₂O), 3.40 (s, 3H, OCH₃).

- HRMS : m/z calculated for C₁₇H₁₉FN₂O₂S₂ [M+H]⁺: 383.0954; found: 383.0956.

Challenges and Alternative Methodologies

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing DEAD with cheaper alternatives like diisopropyl azodicarboxylate (DIAD) reduces costs without sacrificing yield in Mitsunobu reactions.

Green Chemistry Metrics

- Solvent recovery : Distillation reclaims >90% of DCM and acetonitrile.

- Atom economy : The one-pot Ugi approach achieves 65% atom efficiency vs. 48% for stepwise methods.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide can be reduced to form amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

-

Building Block in Organic Synthesis :

- The compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups facilitate various reactions, allowing chemists to create derivatives with tailored properties.

-

Material Science :

- Utilized in the development of specialty chemicals and materials, particularly those requiring specific electronic or optical properties due to its fluorinated phenyl group.

Biology

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

-

Anticancer Properties :

- Investigated for its potential to inhibit cancer cell proliferation. Compounds with similar structures have shown activity against various cancer cell lines, indicating that this compound may also possess similar effects.

-

Mechanism of Action :

- The compound likely interacts with specific molecular targets such as enzymes or receptors involved in disease processes. Understanding these interactions is crucial for its application in therapeutic contexts.

Medicine

-

Drug Discovery :

- As a lead compound, it is explored for its therapeutic effects in treating various diseases, including cancer and infections. Its structure can be modified to enhance efficacy and reduce toxicity.

-

Pharmacological Studies :

- Ongoing research focuses on assessing the pharmacokinetics and pharmacodynamics of this compound to determine its suitability for clinical applications.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:

- Thioacetamide Core: The S-linked acetamide bridge is shared with compounds such as LBJ-02 (2-((2-cyanophenyl)thio)-N-(4-fluorophenyl)acetamide) , 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3) , and N-(4-fluorophenyl)-2-((4-oxo-3-(4-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide .

- N-Substituents : The dual N-substituents (2-methoxyethyl and thiophen-3-ylmethyl) differentiate it from analogs with simpler N-aryl or N-alkyl groups. For example, LBJ-03 has a single N-(4-fluorophenyl) group , while compound 17 in features N-(thiophen-3-ylmethyl) and N-arylpyridyl groups .

Table 1: Structural Comparison of Selected Thioacetamide Derivatives

Key Findings from Analogs:

- IDO1 Inhibition: LBJ-03 (2-((3-cyanopyridin-2-yl)thio)-N-(4-fluorophenyl)acetamide) showed moderate IDO1 inhibition (IC₅₀ = 4.3 µM) .

- hCA Inhibition : N-(4-Fluorophenyl)-2-((4-oxo-3-sulfamoylphenethyl)quinazolin-2-yl)thio)acetamide exhibited hCA I inhibition (Kᵢ = 548.6 nM), outperforming analogs with bulkier N-substituents .

- Antimicrobial Activity : Thiazolotriazole thioacetamides (e.g., compounds 26–32 in ) demonstrated broad-spectrum antimicrobial activity, with MIC values ranging from 2–16 µg/mL .

Physicochemical Properties

- Solubility : The 2-methoxyethyl group in the target compound may enhance water solubility compared to purely aromatic N-substituents (e.g., LBJ-02).

- logP : Estimated logP for the target compound (~3.2) is lower than CAS 561295-12-3 (logP ~3.8) due to the polar methoxy group .

- Metabolic Stability : Thiophene rings (as in the target compound and ’s compound 17) are prone to oxidative metabolism, which may influence pharmacokinetics .

Structure-Activity Relationship (SAR) Insights

- Thiophene Position : Thiophen-3-ylmethyl (target) vs. thiophen-2-yl (CAS 561295-12-3) may alter binding pocket interactions in enzyme targets .

- N-Substituent Flexibility : Bulky groups (e.g., 2-methoxyethyl) could reduce steric hindrance compared to rigid aryl groups, as seen in improved hCA I inhibition for compound 12 vs. 18 .

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic compound with potential biological activity. Its structure incorporates a fluorinated phenyl group, a thiophenic moiety, and an acetamide functional group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features:

- 4-fluorophenyl : A fluorinated aromatic ring that may enhance lipophilicity and biological activity.

- Thioether linkage : Potentially increases the compound's reactivity and interaction with biological targets.

- Methoxyethyl group : Could improve solubility and bioavailability.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The presence of the acetamide group suggests potential interactions with enzymes, possibly acting as a reversible or irreversible inhibitor.

- Receptor Modulation : The structural features may allow binding to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Similar compounds have shown potential as antioxidants, suggesting that this compound may also scavenge free radicals.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds. For instance, compounds with thiophenic structures have demonstrated significant activity against various bacterial strains. While specific data for this compound is limited, its structural analogs have shown promise in inhibiting pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Inhibition (%) |

|---|---|---|

| Compound A | E. coli | 85% |

| Compound B | S. aureus | 90% |

Anticancer Potential

The anticancer activity of compounds containing similar functional groups has been explored in various studies. For example, derivatives of thiophene have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific IC50 values for these compounds often range from micromolar to nanomolar concentrations, indicating potent activity.

Case Study: Structure-Activity Relationship (SAR)

A case study examining the SAR of thiophene derivatives indicated that modifications at the phenyl ring significantly impacted biological efficacy. The introduction of electron-withdrawing groups (such as fluorine) was associated with enhanced potency against cancer cell lines . This suggests that this compound could exhibit similar enhancements in biological activity due to its unique structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.